molecular formula C18H22N2O5 B3839262 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3839262
M. Wt: 346.4 g/mol
InChI Key: ZDZHXRLTHCDWOG-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of science. HMBP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 413.49 g/mol.

Mechanism of Action

The mechanism of action of 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and physiological effects:
1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have antifungal and antibacterial activities against various microorganisms, including Candida albicans and Staphylococcus aureus. In addition, 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable and can be stored for extended periods of time. However, 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several limitations. It is insoluble in water, which limits its use in aqueous systems. In addition, 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is sensitive to light and air, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for the study of 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the further investigation of its potential anticancer, antifungal, and antibacterial activities. Another direction is the synthesis and characterization of novel materials and nanoparticles using 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a building block. Additionally, the development of new synthetic methods for 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives could lead to the discovery of new biological activities and applications.

Scientific Research Applications

1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential anticancer, antifungal, and antibacterial activities. In materials science, 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of various organic materials, including metal-organic frameworks and coordination polymers. In nanotechnology, 1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a template for the synthesis of various nanoparticles, including gold and silver nanoparticles.

properties

IUPAC Name

(5E)-1-hexyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-4-5-6-9-20-17(23)13(16(22)19-18(20)24)10-12-7-8-14(21)15(11-12)25-2/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,19,22,24)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHXRLTHCDWOG-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-hexyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.